molecular formula C15H11NO B6367255 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% CAS No. 924311-94-4

2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95%

Cat. No. B6367255
CAS RN: 924311-94-4
M. Wt: 221.25 g/mol
InChI Key: JIIAZVKUGVSAKY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-2-yl)pyridine, also known as 2-HNPP, is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a molecular formula of C11H9NO and a molecular weight of 177.19 g/mol. It is a white powder that is insoluble in water and has a melting point of 152°C. 2-HNPP has been used in the synthesis of various organic compounds and has been found to have potential applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been studied for its potential use as an anti-cancer agent. In materials science, it has been studied for its potential use as a corrosion inhibitor. In biochemistry, it has been studied for its potential use as a metabolic inhibitor.

Mechanism of Action

2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% has been found to interact with various enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is insoluble in water and has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% are still being explored. Future research could focus on the development of new synthesis methods for 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95%, as well as the development of novel applications for this compound. Additionally, further research could focus on the biochemical and physiological effects of 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95%, as well as its potential therapeutic applications. Finally, further research could focus on the development of new analytical methods for the characterization of 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95%, as well as its potential use as an analytical standard.

Synthesis Methods

2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 2-naphthol and pyridine. This reaction is conducted in an alkaline medium and produces 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% as the primary product. Alternatively, 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% can be synthesized through the reaction of 2-naphthaldehyde and pyridine. This reaction is conducted in an acidic medium and produces 2-Hydroxy-4-(naphthalen-2-yl)pyridine, 95% as the major product.

properties

IUPAC Name

4-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(7-8-16-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAZVKUGVSAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682870
Record name 4-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(naphthalen-2-YL)pyridine

CAS RN

924311-94-4
Record name 4-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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